Benzyltrimethylammonium chloride

Catalog No.
S597041
CAS No.
56-93-9
M.F
C10H16ClN
M. Wt
185.69 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Benzyltrimethylammonium chloride

CAS Number

56-93-9

Product Name

Benzyltrimethylammonium chloride

IUPAC Name

benzyl(trimethyl)azanium;chloride

Molecular Formula

C10H16ClN

Molecular Weight

185.69 g/mol

InChI

InChI=1S/C10H16N.ClH/c1-11(2,3)9-10-7-5-4-6-8-10;/h4-8H,9H2,1-3H3;1H/q+1;/p-1

InChI Key

KXHPPCXNWTUNSB-UHFFFAOYSA-M

SMILES

C[N+](C)(C)CC1=CC=CC=C1.[Cl-]

Solubility

greater than or equal to 100 mg/mL at 65.3° F (NTP, 1992)
VERY SOL IN WATER, SOL IN HOT ACETONE
Readily sol in ethanol, butanol, and water; slightly sol in butyl phthalate and tributyl phosphate
>27.9 [ug/mL]

Synonyms

benzyltrimethylammonium, benzyltrimethylammonium acetate, benzyltrimethylammonium bromide, benzyltrimethylammonium butanoate, benzyltrimethylammonium carbonate (2:1), benzyltrimethylammonium chloride, benzyltrimethylammonium formate, benzyltrimethylammonium heptanoate, benzyltrimethylammonium hexafluorophosphate (1-), benzyltrimethylammonium hexanoate, benzyltrimethylammonium hydroxide, benzyltrimethylammonium iodide, benzyltrimethylammonium methoxide, benzyltrimethylammonium nonanoate, benzyltrimethylammonium octanoate, benzyltrimethylammonium pentanoate, benzyltrimethylammonium propanoate

Canonical SMILES

C[N+](C)(C)CC1=CC=CC=C1.[Cl-]

Benzyltrimethylammonium chloride (BTAC), also known as benzalkonium chloride, is a quaternary ammonium compound. It is a white, crystalline solid at room temperature with a pungent odor []. BTAC is a synthetic compound commonly produced through the reaction of trimethylamine and chlorobenzyl chloride []. It has gained significance in scientific research due to its diverse properties, including cationic character, surface activity, and antimicrobial activity [].


Molecular Structure Analysis

The BTAC molecule consists of a central nitrogen atom bonded to four methyl groups and a benzyl group (a benzene ring with a methylene bridge). The nitrogen atom carries a positive charge (N+), balanced by a chloride ion (Cl-) []. This structure gives BTAC its cationic character, allowing it to interact with negatively charged surfaces. The presence of the aromatic benzene ring contributes to its surface activity, enabling it to lower the surface tension of liquids [].


Chemical Reactions Analysis

Synthesis:

One common method for BTAC synthesis involves the reaction of trimethylamine with chlorobenzyl chloride:

(CH3)3N + C6H5CH2Cl → C6H5CH2N(CH3)3Cl []

Decomposition:

BTAC can decompose under high temperatures, releasing volatile organic compounds and chloride fumes [].

Other Reactions:

BTAC can participate in various reactions due to its cationic nature. It can act as a phase transfer catalyst, facilitating the movement of reactants between immiscible phases []. It can also form ion pairs with other negatively charged molecules.


Physical And Chemical Properties Analysis

  • Melting point: 246-248 °C []
  • Boiling point: Decomposes above 300 °C []
  • Solubility: Highly soluble in water, ethanol, and methanol []
  • Stability: Stable under normal storage conditions. Decomposes upon heating [].

The primary mechanism of action of BTAC is related to its interaction with cell membranes. BTAC's cationic head group can electrostatically attract to the negatively charged phosphate groups in the phospholipid bilayer of cell membranes []. This disrupts the membrane structure and permeability, leading to leakage of cellular contents and ultimately cell death [].

  • Phase transfer catalyst

    BTAC acts as a phase transfer catalyst, facilitating the transfer of reactants between immiscible phases (e.g., water and organic solvents). This property makes it valuable in various organic reactions, such as:

    • Synthesis of alkyl and aryl sulfonamides: BTAC efficiently catalyzes the reaction between thiols and disulfides to form sulfonamides in the presence of 1,3-dichloro-5,5-dimethylhydantoin (DCH) [].
    • Selective oxidation of benzyl alcohol: BTAC promotes the selective oxidation of benzyl alcohol to benzaldehyde using hydrogen peroxide as the oxidant [].
    • Esterification reactions: BTAC can also catalyze the esterification reaction between alcohols and carboxylic acids [].
  • Antimicrobial activity

    Studies have shown that BTAC possesses some degree of antimicrobial activity against certain bacteria and fungi []. However, further research is needed to fully understand its potential as an antimicrobial agent.

  • Other applications

    BTAC finds use in various other scientific research applications, including:

    • Corrosion inhibition: BTAC can act as a corrosion inhibitor for metals [].
    • Flocculation: BTAC can be used as a flocculant to aggregate suspended particles in water treatment processes [].

Physical Description

Benzyltrimethylammonium chloride appears as light yellow liquid with a mild almond odor. May float or sink in water. (USCG, 1999)
Liquid

Color/Form

CRYSTALLIZED FROM ACETONE
Colorless crystals
Light yellow, liquid (@ 15 °C and 1 atm)

Boiling Point

greater than 275 °F at 760 mm Hg (decomposes) (NTP, 1992)
>135 °C (Some decomp)

Density

1.07 at 68 °F (USCG, 1999)
1.07 @ 20 °C/20 °C

LogP

-2.17 (LogP)
log Kow = -2.17

Odor

Mild almond odo

Melting Point

469 °F (NTP, 1992)
243 °C

UNII

VNK45Y7BA1

Related CAS

14800-24-9 (Parent)

GHS Hazard Statements

Aggregated GHS information provided by 223 companies from 14 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 5 of 223 companies. For more detailed information, please visit ECHA C&L website;
Of the 13 notification(s) provided by 218 of 223 companies with hazard statement code(s):;
H301 (88.07%): Toxic if swallowed [Danger Acute toxicity, oral];
H302 (11.47%): Harmful if swallowed [Warning Acute toxicity, oral];
H311 (66.97%): Toxic in contact with skin [Danger Acute toxicity, dermal];
H315 (24.31%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (24.31%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H332 (70.18%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H341 (61.93%): Suspected of causing genetic defects [Warning Germ cell mutagenicity];
H412 (61.01%): Harmful to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

MeSH Pharmacological Classification

Surface-Active Agents

Mechanism of Action

IT DECR THE RESTING MEMBRANE POTENTIALS & BLOCKED ACTION POTENTIAL OF BOTH INNERVATED & DENERVATED MUSCLES. BTM MAY HAVE DUAL MECHANISM OF ACTION, A DEPOLARIZING TYPE & A BLOCKING ACTION WHICH IS DOSE DEPENDENT.
ACETYLCHOLINE-LIKE AGONIST ACTIVITY ON CAT SUPERIOR CERVICAL GANGLION IN VIVO & FROG RECTUS ABDOMINIS IN VITRO WAS STUDIED. BENZYLTRIMETHYLAMMONIUM WAS MORE ACTIVE THAN ACETYLCHOLINE AS GANGLION STIMULANT.
IT WAS TESTED FOR MUSCARINIC ACTIVITY RELATIVE TO ACETYLCHOLINE DURING NONDEPOLARIZING BLOCKAGE DUE TO NICOTINE 1.2 MG/MIN IV & WAS FOUND TO BE MORE ACTIVE THAN ACETYLCHOLINE. IT IS CAPABLE OF STIMULATING BOTH NICOTINIC & MUSCARINIC RECEPTORS.

Pictograms

Health Hazard Acute Toxic Irritant

Acute Toxic;Irritant;Health Hazard

Other CAS

56-93-9

Wikipedia

Benzyltrimethylammonium chloride

Methods of Manufacturing

REACTION OF TRIMETHYLAMINE AND BENZYL CHLORIDE
Trimethylamine + benzyl chloride (quaternisation)

General Manufacturing Information

Computer and electronic product manufacturing
Paint and coating manufacturing
Petrochemical manufacturing
Textiles, apparel, and leather manufacturing
Benzenemethanaminium, N,N,N-trimethyl-, chloride (1:1): ACTIVE

Stability Shelf Life

STABLE UP TO 135 °C, ABOVE WHICH BENZYL CHLORIDE & TRIMETHYLAMINE ARE FORMED

Dates

Modify: 2023-08-15

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